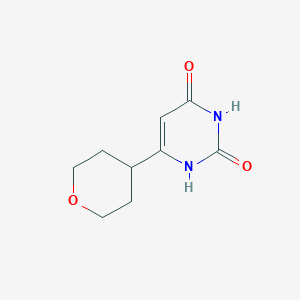
Ethyl 3-chloro-6-(pyridin-3-yl)pyridazine-4-carboxylate
Vue d'ensemble
Description
Ethyl 3-chloro-6-(pyridin-3-yl)pyridazine-4-carboxylate is a chemical compound that is part of the pyridazine derivatives . Pyridazine derivatives have been widely studied in drug molecules due to their good biological activity .
Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations . The optimized molecular crystal structures are determined on the basis of DFT calculations using B3LYP/6-311+G (2d,p) functional .
Applications De Recherche Scientifique
Synthesis and Pharmacological Screening
Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate has been cyclized with nucleophilic reagents, such as hydrazine hydrate or N-monosubstituted hydrazines, to derive new derivatives of pyrazolo[3,4-c]pyridazine. These derivatives have been structurally confirmed through elemental and spectral analyses, and their effects on the central nervous system were studied, indicating potential pharmacological applications (Zabska et al., 1998).
Antioxidant Activity
Research has explored the synthesis of ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and its derivatives, indicating remarkable antioxidant activities comparable to ascorbic acid. This highlights the compound's potential in developing antioxidant agents (Zaki et al., 2017).
Antibacterial Activity
Ethyl pyridine-4-carboxylate derivatives have been synthesized and tested for their antibacterial activity. This research suggests that alterations at specific positions of the pyridine ring can significantly affect antibacterial properties, with some compounds exhibiting activity comparable to known antibacterial agents (Singh & Kumar, 2015).
Synthesis of Heterocyclic Compounds
The compound has been used as a precursor in synthesizing various heterocyclic compounds, including pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives incorporating 1,3-diarylpyrazole moiety. These compounds have been characterized by elemental analysis and spectral data, showcasing the compound's utility in heterocyclic chemistry (Sanad et al., 2018).
Development of Antimycobacterial Agents
Nicotinic acid hydrazide derivatives synthesized from pyridine 3-carboxillic acid have shown promising antimycobacterial activity. This work demonstrates the compound's role in developing new antimycobacterial agents, with several synthesized compounds being evaluated for their efficacy (R.V.Sidhaye et al., 2011).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds, such as imidazo[1,2-b]pyridazine derivatives, have been found to have a wide range of biological activities and pharmacological properties .
Mode of Action
It is suggested that the negatively charged region exists in the o1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .
Biochemical Pathways
Similar compounds have been found to show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc .
Result of Action
Similar compounds have been found to show different biological activities and pharmacological properties .
Propriétés
IUPAC Name |
ethyl 3-chloro-6-pyridin-3-ylpyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-6-10(15-16-11(9)13)8-4-3-5-14-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXDYZQPHFKYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-6-(pyridin-3-yl)pyridazine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491917.png)





![2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491928.png)